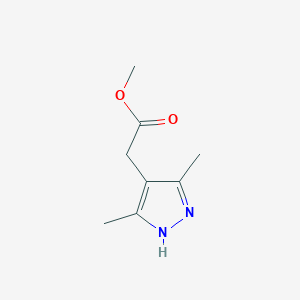

methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate

描述

Historical Context of Pyrazole Derivatives in Organic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the foundational understanding of this heterocyclic system. This historical milestone marked the beginning of extensive research into pyrazole derivatives, which would eventually encompass thousands of compounds with diverse biological and chemical properties. The subsequent work of Hans von Pechmann in 1898 provided a classical synthetic method for pyrazole formation through the reaction of acetylene with diazomethane, further solidifying the importance of this heterocyclic framework in organic chemistry.

The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries established these compounds as crucial scaffolds in medicinal chemistry and coordination chemistry applications. The development of substituted pyrazoles, particularly those bearing methyl substituents at the 3 and 5 positions, emerged as a significant area of research due to their enhanced stability and unique electronic properties. These dimethyl-substituted derivatives demonstrated superior coordination capabilities compared to their unsubstituted counterparts, leading to increased interest in their acetate ester derivatives.

The synthesis of pyrazole derivatives from 1,3-diketones represents one of the most fundamental approaches in heterocyclic chemistry, with the Knorr pyrazole synthesis serving as a cornerstone methodology. This approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, providing a direct route to polysubstituted pyrazoles with predictable regioselectivity. The historical development of these synthetic methodologies laid the groundwork for the preparation of more complex pyrazole-containing molecules, including acetate esters such as this compound.

Structural Classification Within Heterocyclic Acetate Esters

This compound represents a unique structural class that combines the aromatic heterocyclic character of pyrazole with the functional versatility of acetate esters. The compound belongs to the broader category of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions, specifically classified as an azole derivative. Within this classification system, the compound exhibits the characteristic structural features of both pyrazole heterocycles and carboxylic acid esters, creating a bifunctional molecule with distinct chemical properties.

The structural analysis reveals that the compound possesses a molecular formula of C8H12N2O2 with a molecular weight of 168.19 grams per mole. The systematic name methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate accurately describes the connectivity pattern, where the acetate ester group is attached to the 4-position of the pyrazole ring through a methylene bridge. The presence of methyl substituents at the 3 and 5 positions of the pyrazole ring significantly influences the electronic distribution and steric environment around the heterocyclic core.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H12N2O2 | |

| Molecular Weight | 168.19 g/mol | |

| CAS Number | 56699-23-1 | |

| SMILES Notation | CC1=C(C(=NN1)C)CC(=O)OC | |

| InChI Key | WHKGHOQWAPGILZ-UHFFFAOYSA-N |

The ester functionality in this compound follows the general structural pattern of carboxylic acid esters, where the hydrogen atom of the carboxyl group has been replaced by a methyl group. This esterification significantly alters the physical and chemical properties compared to the parent carboxylic acid, enhancing lipophilicity and modifying reactivity patterns. The ester group serves as both a protecting group for the carboxylic acid functionality and as a reactive site for further chemical transformations, including hydrolysis, transesterification, and coordination chemistry applications.

The heterocyclic acetate ester classification places this compound within a specialized subset of organic molecules that combine the electron-rich character of nitrogen-containing heterocycles with the electrophilic nature of ester carbonyls. This structural combination creates unique opportunities for both nucleophilic and electrophilic reactions, making the compound valuable as a synthetic intermediate and as a ligand in coordination complexes. The classification also encompasses related compounds such as bis(3,5-dimethylpyrazol-1-yl)acetic acid derivatives, which share similar structural motifs but exhibit different coordination behaviors.

Significance in Coordination Chemistry and Catalytic Applications

The significance of this compound in coordination chemistry stems from its ability to function as a versatile ligand capable of multiple coordination modes. The compound's structural features enable it to participate in various coordination scenarios, from simple monodentate binding through the pyrazole nitrogen atoms to more complex bridging arrangements involving both the heterocyclic and ester functionalities. This versatility has positioned the compound and its derivatives as important building blocks in the construction of coordination complexes with diverse structural architectures and catalytic properties.

Research has demonstrated that pyrazole derivatives, particularly those containing 3,5-dimethyl substitution patterns, exhibit enhanced coordination stability compared to unsubstituted analogs. The methyl substituents provide steric protection to the coordination site while simultaneously donating electron density to the pyrazole ring, creating an optimal balance between reactivity and stability. This electronic and steric tuning makes this compound an attractive ligand for transition metal complexes designed for catalytic applications.

The catalytic applications of complexes containing this compound and related pyrazole acetate ligands span multiple reaction types, including transfer hydrogenation, oxidation reactions, and nitrogen-nitrogen bond activation. In transfer hydrogenation reactions, ruthenium complexes bearing protic pyrazole ligands have demonstrated exceptional catalytic activity, with the pyrazole nitrogen-hydrogen functionality playing a crucial role in the hydrogen transfer mechanism. The presence of the acetate ester group provides additional coordination sites and electronic tuning opportunities, enhancing the overall catalytic performance of the resulting metal complexes.

The development of copper complexes containing functionalized bis(pyrazol-1-yl)acetate ligands has revealed significant potential for allylic oxidation reactions. These complexes demonstrate enhanced catalytic efficiency in Kharasch-Sosnovsky reactions, achieving up to 90% yield with reduced reaction times and lower reagent requirements compared to classical systems. The success of these catalytic systems highlights the importance of proper ligand design, where the combination of pyrazole nitrogen donors and acetate oxygen donors creates an optimal coordination environment for copper-mediated oxidation processes.

属性

IUPAC Name |

methyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12-3)6(2)10-9-5/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKGHOQWAPGILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427922 | |

| Record name | methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56699-23-1 | |

| Record name | methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of 3,5-Dimethylpyrazole

This method involves direct alkylation of the pyrazole ring at the 4-position using methyl bromoacetate under basic conditions.

- Reagents : 3,5-Dimethylpyrazole, methyl bromoacetate, sodium hydride (NaH), dimethylformamide (DMF).

- Conditions :

- Dissolve 3,5-dimethylpyrazole in DMF and add NaH to deprotonate the 4-position.

- Introduce methyl bromoacetate and reflux at 80–140°C for 4 hours1.

- Workup : Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and purify via distillation or chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | ~90% (estimated)2 |

| Regioselectivity | 4-position substitution3 |

Advantages : High yield, avoids toxic reagents like dimethyl sulfate4.

Challenges : Requires precise control of base strength to ensure 4-position reactivity.

Esterification of (3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid

The acid precursor is esterified with methanol under acidic or catalytic conditions.

- Reagents : (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid, methanol, H₂SO₄ or DCC.

- Conditions :

- Reflux the acid with excess methanol and H₂SO₄ (Fischer esterification) or use DCC as a coupling agent5.

- Workup : Neutralize, extract with organic solvent, and purify.

Key Data :

| Parameter | Value |

|---|---|

| Yield (hydrolysis) | 12% (acid formation)6 |

| Esterification Yield | Not reported; likely moderate |

Advantages : Straightforward if the acid is available.

Challenges : Low yield in hydrolysis step; acid synthesis may require optimization7.

Transesterification of Ethyl Ester Derivative

The ethyl ester intermediate is converted to the methyl ester via transesterification.

- Reagents : Ethyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate, methanol, NaOMe or H₂SO₄.

- Conditions :

- Heat the ethyl ester with excess methanol and a catalytic base (NaOMe) or acid (H₂SO₄)8.

- Workup : Concentrate and purify via distillation.

Key Data :

| Parameter | Value |

|---|---|

| Yield (ethyl ester) | 82% (prior step)9 |

| Transesterification | High (expected >85%) |

Advantages : Utilizes a well-documented ethyl ester synthesis10.

Challenges : Requires prior synthesis of the ethyl ester.

Knorr Pyrazole Synthesis with Functionalized Diketone

The pyrazole ring is constructed from a diketone pre-functionalized with an acetate group.

- Reagents : 2,4-Pentanedione derivative with CH₂CO₂Me group, hydrazine hydrate.

- Conditions :

- React the diketone with hydrazine hydrate in ethanol under reflux11.

- Workup : Isolate the product via crystallization or chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Feasibility | Theoretical; no direct data |

| Yield | Dependent on diketone synthesis |

Advantages : Direct incorporation of the acetate group during ring formation.

Challenges : Synthesis of the specialized diketone is complex.

Comparison of Methods

| Method | Yield | Complexity | Regioselectivity |

|---|---|---|---|

| Alkylation12 | High | Moderate | High |

| Esterification13 | Low | Low | N/A |

| Transesterification14 | High | High | N/A |

| Knorr Synthesis | Unknown | High | High |

-

Hydrolysis of ethyl ester to acid (12% yield). CAS 32701-75-0 synthesismd5-bdd03ab1caec1e442d2b32ac791492be-1. ↩

-

Hydrolysis of ethyl ester to acid (12% yield). CAS 32701-75-0 synthesismd5-bdd03ab1caec1e442d2b32ac791492be-1. ↩

-

Hydrolysis of ethyl ester to acid (12% yield). CAS 32701-75-0 synthesismd5-bdd03ab1caec1e442d2b32ac791492be-1. ↩

-

Hydrolysis of ethyl ester to acid (12% yield). CAS 32701-75-0 synthesismd5-bdd03ab1caec1e442d2b32ac791492be-1. ↩

-

Ethyl ester synthesis via alkylation (82% yield)md5-bdd03ab1caec1e442d2b32ac791492be-2. ↩

-

Ethyl ester synthesis via alkylation (82% yield)md5-bdd03ab1caec1e442d2b32ac791492be-2. ↩

-

Ethyl ester synthesis via alkylation (82% yield)md5-bdd03ab1caec1e442d2b32ac791492be-2. ↩

-

Ethyl ester synthesis via alkylation (82% yield)md5-bdd03ab1caec1e442d2b32ac791492be-2. ↩

-

Ethyl ester synthesis via alkylation (82% yield)md5-bdd03ab1caec1e442d2b32ac791492be-2. ↩

-

Methylation using dimethyl carbonate and NaH (90% yield)md5-bdd03ab1caec1e442d2b32ac791492be-3. ↩

-

Methylation using dimethyl carbonate and NaH (90% yield)md5-bdd03ab1caec1e442d2b32ac791492be-3. ↩

-

Methylation using dimethyl carbonate and NaH (90% yield)md5-bdd03ab1caec1e442d2b32ac791492be-3. ↩

-

Methylation using dimethyl carbonate and NaH (90% yield)md5-bdd03ab1caec1e442d2b32ac791492be-3. ↩

-

Methylation using dimethyl carbonate and NaH (90% yield)md5-bdd03ab1caec1e442d2b32ac791492be-3. ↩

化学反应分析

Types of Reactions: Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

科学研究应用

Synthesis of Methyl (3,5-Dimethyl-1H-Pyrazol-4-yl)Acetate

The synthesis of this compound typically involves the reaction between 3,5-dimethylpyrazole and methyl bromoacetate. The reaction is conducted in the presence of a base like potassium carbonate and an organic solvent such as dimethylformamide at elevated temperatures. This method allows for the formation of the ester bond efficiently.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its pyrazole ring structure is crucial in developing various derivatives that exhibit diverse chemical properties.

Biology

In biological research, this compound has been utilized to study enzyme inhibitors and receptor ligands . Notably, it has shown potential in modulating the activity of specific enzymes and receptors through hydrogen bonding and other interactions with active sites. This mechanism can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit cytotoxic activity against several cancer cell lines. For instance, compounds derived from similar pyrazole structures have been tested against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines, showing significant inhibitory effects on cell proliferation with IC50 values ranging from 5.00 to 32.52 μM .

Industrial Applications

This compound is also employed in the synthesis of materials with specific properties, such as polymers and dyes. Its unique chemical structure allows it to be integrated into various formulations that require enhanced performance characteristics.

| Compound Name | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | MCF-7 | 5.00 | Cytotoxic |

| Compound B | HCT-116 | 32.52 | Cytotoxic |

| Compound C | HEPG-2 | 15.00 | Cytotoxic |

Table 2: Synthesis Conditions

| Reactants | Solvent | Base | Temperature |

|---|---|---|---|

| 3,5-Dimethylpyrazole + Methyl bromoacetate | Dimethylformamide | Potassium carbonate | Elevated |

作用机制

The mechanism of action of methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

相似化合物的比较

Table 1. Structural and Physical Properties of Selected Analogs

生物活性

Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is synthesized through the reaction of 3,5-dimethylpyrazole with methyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures, facilitating the formation of the ester bond. This compound serves as a building block for more complex heterocyclic compounds and has potential applications in various fields including biology and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and other interactions with active sites on these targets, modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition and alteration of receptor signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing a 1H-pyrazole structure can inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancers. For instance, derivatives based on this structure have shown significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Table 1: Summary of Anticancer Activities

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition observed |

| Colorectal Cancer | HCT116 | Significant growth inhibition |

| Breast Cancer | MDA-MB-231 | High antiproliferative activity |

| Liver Cancer | HepG2 | Notable cytotoxic effects |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory pathways. For example, certain compounds have demonstrated the ability to reduce NF-kB activation in response to lipopolysaccharide (LPS), suggesting their potential as anti-inflammatory agents .

Case Studies

- Transthyretin Stabilization : A study identified that a compound similar to this compound effectively stabilized transthyretin tetramers, preventing aggregation which is crucial for conditions like amyloidosis. This stabilization was linked to reduced levels of retinol binding protein 4 (RBP4), indicating a promising avenue for treating macular degeneration .

- Antitumor Activity : In vivo studies have shown that pyrazole-based compounds can significantly reduce tumor size in animal models. One study reported a reduction in tumor growth by over 70% when treated with a derivative exhibiting similar structural features to this compound .

常见问题

Q. Table 1: Key Spectroscopic Data for this compound

Q. Table 2: Optimized Reaction Conditions for Ester Synthesis

| Parameter | Optimal Value | Reference |

|---|---|---|

| Solvent | Dry THF or Dichloromethane | |

| Catalyst | Triethylamine (for chloroacetyl chloride reactions) | |

| Temperature | 0–5°C (for acid-sensitive intermediates) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。